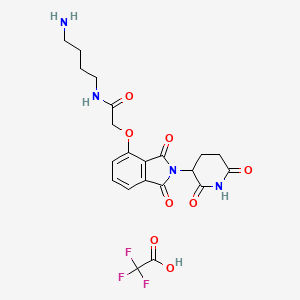

E3 ligase Ligand-Linker Conjugates 16

説明

特性

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUPBWSTMLHSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of CRBN-Recruiting Ligand-Linker Conjugates

Prepared by: Gemini, Senior Application Scientist

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, enabling the pharmacological elimination of disease-causing proteins previously deemed "undruggable." At the core of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system. A critical building block in the synthesis of many potent PROTACs is the E3 ligase ligand-linker conjugate. This guide focuses on the technical intricacies of such a conjugate, specifically one that recruits the Cereblon (CRBN) E3 ligase. While commercially available intermediates like "E3 Ligase Ligand-Linker Conjugate 16" provide a practical starting point, this document will use the well-characterized and pioneering PROTAC, dBET1 , as a comprehensive case study to explore the structure, mechanism, and rigorous evaluation of a complete CRBN-recruiting degrader.

Introduction: The Principle of Targeted Protein Degradation

Conventional therapeutics, such as small-molecule inhibitors, function through occupancy-driven pharmacology, requiring sustained binding to a protein's active site to elicit a biological response. In contrast, TPD operates on an event-driven, catalytic model.[1] PROTACs are bifunctional molecules comprising three key components:

-

A warhead that binds the target Protein of Interest (POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex . This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The resulting polyubiquitin chain serves as a molecular flag, marking the POI for degradation by the 26S proteasome. The PROTAC itself is not degraded and can proceed to induce the degradation of multiple POI molecules.[2]

E3 Ligase Ligand-Linker Conjugate 16 is an example of a key intermediate used in PROTAC synthesis. It consists of a Thalidomide-based ligand, which selectively recruits the Cereblon (CRBN) E3 ligase, attached to a linker poised for conjugation to a POI-binding warhead.[3] To illustrate the journey from this building block to a functional degrader, we will focus on dBET1 , a PROTAC that links a CRBN ligand to the BET bromodomain inhibitor (+)-JQ1 to degrade the transcriptional co-activator BRD4.[4]

Molecular Structure and Mechanism of Action: A Case Study of dBET1

The efficacy of a PROTAC is governed by the precise interplay of its constituent parts. The structure of dBET1 provides a clear blueprint for a successful CRBN-based degrader.

-

E3 Ligase Ligand: A derivative of thalidomide, which binds specifically to the CRBN substrate receptor as part of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2][5]

-

POI Ligand (Warhead): The small molecule (+)-JQ1, a potent and specific binder of the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family of proteins, including BRD2, BRD3, and BRD4.[2][4]

-

Linker: A flexible polyethylene glycol (PEG)-based chain that connects the two ligands. The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex without introducing steric hindrance.[2]

The mechanism of action, visualized below, follows a catalytic cycle.

Key Performance Metrics for PROTAC Evaluation

The successful development of a PROTAC requires rigorous quantitative assessment. The following metrics are essential for characterizing degrader performance.

| Metric | Definition | Significance | Typical Value for dBET1 |

| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein after a specific time. | Measures the potency of the degrader. A lower DC₅₀ indicates higher potency. | ~10-100 nM in sensitive cell lines.[6] |

| Dₘₐₓ | The maximum percentage of protein degradation achievable at high PROTAC concentrations. | Indicates the efficacy of degradation. A hook effect can sometimes reduce Dₘₐₓ at very high concentrations. | >90% for BRD4 in sensitive cell lines.[7] |

| Binding Affinity (Kᴅ) | The equilibrium dissociation constant for the PROTAC binding to the POI and the E3 ligase individually. | Determines the binary engagement of the PROTAC with its targets. | JQ1 moiety binds BRD4 with high affinity; thalidomide moiety binds CRBN.[2] |

| Cooperativity (α) | A measure of how the binding of one protein (e.g., POI) to the PROTAC influences the binding of the second protein (E3 ligase). α > 1 is positive cooperativity; α < 1 is negative cooperativity. | High positive cooperativity is a strong predictor of efficient degradation, as it indicates a highly stable ternary complex. dBET1 has been reported to have negative cooperativity (α < 1), likely due to linker-imposed strain.[8] | |

| Selectivity | The degree to which the PROTAC degrades the intended POI versus other proteins in the proteome. | Critical for minimizing off-target effects and ensuring a safe therapeutic window. | Highly selective for BET family members (BRD2, BRD3, BRD4) out of over 7,000 proteins surveyed.[4][9] |

Essential Experimental Protocols

Validating a novel PROTAC involves a multi-step workflow, from confirming cellular activity to detailed biophysical characterization.

Protocol 1: Cellular Protein Degradation Assay via Western Blot

This protocol is the gold standard for quantifying POI degradation and determining DC₅₀ and Dₘₐₓ values.

Objective: To measure the dose-dependent degradation of a target protein (e.g., BRD4) in a cellular context.

Materials:

-

Cell line expressing the POI (e.g., MV4;11 human AML cells for BRD4).[4]

-

Complete cell culture medium.

-

PROTAC stock solution (e.g., 10 mM in DMSO).

-

DMSO (vehicle control).

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-BRD4, anti-Vinculin or anti-Actin as a loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Methodology:

-

Cell Plating: Seed cells in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest (e.g., ~20,000 cells/well). Allow cells to adhere and recover for 24 hours.[10]

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A typical 8-point dose curve might range from 1 nM to 10 µM, including a DMSO-only vehicle control.

-

Incubation: Remove the old medium and add the PROTAC-containing medium to the respective wells. Incubate for a defined period (e.g., 18 hours for dBET1).[4]

-

Cell Lysis:

-

Wash cells once with cold PBS.

-

Add 50-100 µL of ice-cold RIPA buffer to each well.

-

Incubate on ice for 10 minutes, then scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.

-

Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again, then apply ECL substrate and visualize bands using a chemiluminescence imager.

-

-

Data Analysis: Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.[11]

Protocol 2: Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data on binary and ternary complex formation, which is crucial for understanding the molecular interactions that drive degradation.

Objective: To measure the binding affinities (Kᴅ) of the PROTAC to its individual partners and to quantify the stability and cooperativity of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein capture).

-

Recombinant, purified proteins: Biotinylated E3 ligase complex (e.g., CRBN/DDB1) and POI (e.g., BRD4 bromodomain).

-

PROTAC.

-

SPR running buffer (e.g., HBS-EP+).

Methodology:

-

E3 Ligase Immobilization:

-

Prime the SPR instrument and equilibrate the sensor chip with running buffer.

-

Inject the biotinylated CRBN/DDB1 complex over the streptavidin-coated sensor surface to achieve a stable immobilization level (e.g., ~100-200 Response Units, RU).[12] A reference flow cell should be prepared similarly without protein.

-

-

Binary Affinity Measurement (PROTAC <> E3 Ligase):

-

Prepare serial dilutions of the PROTAC in running buffer.

-

Inject the PROTAC solutions at various concentrations over the immobilized E3 ligase surface.

-

Monitor the association and dissociation phases in real-time.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (kₐ), off-rate (kₔ), and affinity (Kᴅ).

-

-

Binary Affinity Measurement (PROTAC <> POI):

-

This is typically performed by immobilizing the POI and flowing the PROTAC over as an analyte, following the same principles as in step 2.

-

-

Ternary Complex Formation and Stability Measurement:

-

Maintain the immobilized E3 ligase surface from step 1.

-

Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI (e.g., 5-10x its Kᴅ for the PROTAC) mixed with varying concentrations of the PROTAC.

-

Inject these mixed solutions over the E3 ligase surface. The observed binding response will be due to the formation of the POI-PROTAC-E3 ligase ternary complex.[3][13]

-

Fit the data to determine the kinetics and affinity of the ternary complex.

-

-

Data Analysis and Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the PROTAC for the E3 ligase to the ternary binding affinity.

-

α = Kᴅ (PROTAC to E3) / Kᴅ (PROTAC+POI to E3)

-

An α value significantly greater than 1 indicates that the presence of the POI enhances the binding of the PROTAC to the E3 ligase, signifying a stable and cooperative ternary complex.[3]

-

Conclusion

The development of potent and selective protein degraders is a complex, multi-parameter optimization challenge. Starting from foundational building blocks like E3 ligase ligand-linker conjugates, the process requires a deep understanding of structural biology, medicinal chemistry, and biophysics. By using well-characterized molecules like dBET1 as a guide, researchers can employ a systematic workflow of cellular and biophysical assays to validate mechanisms, quantify performance, and rationally design the next generation of therapeutics. The protocols and metrics detailed in this guide provide a robust framework for advancing projects in the exciting field of Targeted Protein Degradation.

References

- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE.

- Nowak, R. P., et al. (2018). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. bioRxiv.

- PROTAC-Induced Proteolytic Targeting. (n.d.). Methods in Molecular Biology.

- Gadd, M. S., et al. (2017). Plasticity in binding confers selectivity in ligand induced protein degradation.

- Selleck Chemicals. (n.d.). dBET1 PROTAC chemical.

- Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR.

- Winter, G. E., et al. (2015).

- MedChemExpress. (n.d.). dBET1 | PROTAC BRD4 Degrader.

- Testa, A., et al. (2020). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.

- Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems.

- Sakamoto, K. M., et al. (2010). Targeted Protein Degradation: Methods and Protocols. Methods in Molecular Biology.

- Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.

- o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR.

- Cantwell, R., et al. (2020). dBET1 activity varies across a cell line panel representing 10 cancer subtypes and MZ1 is inactive in renal cell carcinoma cell lines.

- Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis.

- Farnaby, W., et al. (2019). Analysis of the ubiquitination rates also yields the affinity of ternary complex assembly.

- RCSB PDB. (2018). 6BN9: Crystal structure of DDB1-CRBN-BRD4(BD1) complex bound to dBET70 PROTAC.

- Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.

- Tran, V., & Crews, C. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols.

- Smalley, T. L., et al. (2020). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...

- Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). protocols.io.

- Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Protocols.

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aragen.com [aragen.com]

- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

An In-depth Technical Guide to the Chemical Properties of E3 Ligase Ligand-Linker Conjugate 16 (Thalidomide-O-amido-C5-COOH)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of E3 Ligase Ligand-Linker Conjugate 16, identified as Thalidomide-O-amido-C5-COOH. This conjugate is a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in modern drug discovery. By incorporating the thalidomide moiety, this conjugate effectively hijacks the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in inducing the degradation of target proteins.[1] This guide delves into the core chemical and physical characteristics of this conjugate, its mechanism of action, and provides detailed, field-proven experimental protocols for its synthesis, characterization, and application. The content herein is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to effectively utilize and innovate with this key chemical tool.

Introduction: The Role of E3 Ligase Conjugates in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful strategy to address disease-causing proteins that have been historically challenging to target with conventional inhibitors.[2] At the forefront of TPD are PROTACs, heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The E3 ligase ligand-linker conjugate is a cornerstone of PROTAC design, comprising a ligand that binds to an E3 ligase and a chemical linker for conjugation to a target-specific ligand.[3] E3 Ligase Ligand-Linker Conjugate 16, or Thalidomide-O-amido-C5-COOH, is specifically designed to engage the CRBN E3 ligase, one of the most widely utilized E3 ligases in PROTAC development.[1][4]

Core Chemical Properties of E3 Ligase Ligand-Linker Conjugate 16

A thorough understanding of the chemical and physical properties of Thalidomide-O-amido-C5-COOH is essential for its effective application in PROTAC synthesis and subsequent biological assays.

Chemical Structure and Identification

-

Chemical Name: Thalidomide-O-amido-C5-COOH

-

Synonyms: E3 Ligase Ligand-Linker Conjugate 16

-

MedChemExpress (MCE) Catalog Number: HY-41333

Physicochemical Data

The following table summarizes the key physicochemical properties of Thalidomide-O-amido-C5-COOH.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁N₃O₇ | MedChemExpress |

| Molecular Weight | 415.40 g/mol | MedChemExpress |

| Appearance | Solid | Inferred from typical small molecules |

| Purity | Typically ≥95% (as determined by HPLC) | General supplier information |

Solubility Profile

While specific quantitative solubility data for Thalidomide-O-amido-C5-COOH is not extensively published, based on the properties of thalidomide and the linker, a general solubility profile can be inferred. It is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Aqueous solubility is likely to be limited. For experimental purposes, it is recommended to prepare stock solutions in DMSO.

Stability and Storage

Proper storage is crucial to maintain the integrity of the conjugate. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months, or at -20°C for one month.[5] It is advisable to store solutions under an inert atmosphere (e.g., nitrogen) to minimize degradation.[5] The stability of thalidomide-based conjugates in aqueous solutions can be pH-dependent, with increased hydrolysis of the glutarimide and phthalimide rings under strongly acidic or basic conditions.

Mechanism of Action: Hijacking the CRL4-CRBN Complex

The thalidomide moiety of the conjugate is the key to its function, acting as a "molecular glue" to recruit the CRL4-CRBN E3 ubiquitin ligase complex.[6] This interaction alters the substrate specificity of CRBN, enabling the recruitment of the target protein (once the full PROTAC is assembled), leading to its ubiquitination and degradation.

Caption: General synthesis workflow for thalidomide-linker conjugates.

A representative two-step synthesis of thalidomide:

-

Formation of N-Phthaloyl-L-glutamine: L-glutamine is reacted with phthalic anhydride in a suitable solvent such as dimethylformamide (DMF) or pyridine at elevated temperatures. [7][8]2. Cyclization: The resulting N-phthaloyl-L-glutamine is then cyclized to form the thalidomide core. This can be achieved using reagents like pivaloyl chloride and triethylamine in a solvent like ethyl acetate. [7] The linker is typically introduced by modifying the phthalimide ring of thalidomide, for instance, by starting with a substituted phthalic anhydride. The final step involves coupling the thalidomide derivative with the desired linker, in this case, a C5-amido-carboxylic acid linker. Solid-phase synthesis approaches have also been developed for the efficient production of thalidomide analogs. [2][9]

Purity and Identity Characterization

Ensuring the purity and confirming the identity of the synthesized conjugate is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid, is employed. A common mobile phase for thalidomide and its derivatives is a mixture of acetonitrile and potassium dihydrogen orthophosphate buffer. [10]4. Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where thalidomide has strong absorbance, such as 237 nm or 297 nm. [10][11]6. Sample Preparation: Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a working concentration.

-

Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak.

For definitive identity confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the molecular weight and structure, respectively.

Determination of Binding Affinity to CRBN

Quantifying the binding affinity of the conjugate to CRBN is essential to validate its function. Several biophysical methods can be used for this purpose.

Protocol: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This method measures the change in the thermal stability of a protein upon ligand binding. [12][13]

-

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

-

Materials:

-

Purified recombinant CRBN protein

-

Thalidomide-O-amido-C5-COOH

-

Fluorescent dye (e.g., SYPRO Orange)

-

Real-time PCR instrument

-

-

Procedure: a. Prepare a reaction mixture containing the purified CRBN protein, the fluorescent dye, and varying concentrations of the conjugate in a suitable buffer. b. Place the mixture in a 96-well or 384-well plate. c. Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. d. The temperature at which the protein unfolds (Tm) is determined from the resulting melt curve. An increase in Tm in the presence of the conjugate indicates binding. [1] Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. [14][15]

-

Principle: A solution of the ligand (conjugate) is titrated into a solution of the protein (CRBN). The heat released or absorbed upon binding is measured.

-

Instrumentation: An isothermal titration calorimeter is required.

-

Procedure: a. Prepare solutions of purified CRBN and the conjugate in the same, thoroughly degassed buffer. b. Load the CRBN solution into the sample cell and the conjugate solution into the injection syringe. c. Perform a series of injections of the conjugate into the CRBN solution while monitoring the heat changes. d. The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion and Future Perspectives

E3 Ligase Ligand-Linker Conjugate 16 (Thalidomide-O-amido-C5-COOH) is a valuable and versatile tool for the development of CRBN-recruiting PROTACs. Its well-defined thalidomide core ensures effective engagement of the E3 ligase, while the C5-carboxylic acid linker provides a convenient handle for conjugation to a diverse range of target-binding ligands. A comprehensive understanding of its chemical properties, as outlined in this guide, is fundamental to its successful application. The provided protocols offer a robust framework for researchers to synthesize, characterize, and utilize this conjugate in their pursuit of novel protein degraders. As the field of targeted protein degradation continues to expand, the precise characterization and strategic implementation of such foundational building blocks will remain paramount to advancing this exciting therapeutic modality.

References

- Creative Biolabs. (n.d.). Thermal Shift Assay.

- BenchChem. (2025). Application Note and Protocols for the Analytical Characterization of Thalidomide-PEG3-COOH Purity. BenchChem.

- Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology.

- MedChemExpress. (n.d.). E3 Ligase Ligand-linker Conjugate 16.

- BenchChem. (2025). Binding Affinity of Thalidomide Analogs to Cereblon: A Technical Guide. BenchChem.

- MedChemExpress. (n.d.). Thalidomide-O-amido-C3-COOH.

- ChemSpider. (n.d.). One step synthesis of thalidomide.

- MedChemExpress. (n.d.). E3 Ligase Ligand-Linker Conjugates.

- ACS Combinatorial Science. (n.d.). Solid-Phase Synthesis of Thalidomide and Its Analogues.

- A Novel and Efficient Synthesis of Thalidomide. (n.d.).

- JoVE. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity.

- BenchChem. (2025). A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. BenchChem.

- Asian Journal of Pharmaceutical Analysis. (n.d.). Development and validation of a RP-HPLC method for estimation of Thalidomide in solid dosage form.

- Characterization of Protein-Protein Interactions by Isothermal Titr

- BenchChem. (2025).

- ResearchGate. (n.d.). CRBN binding and E3 inhibition by thalidomide derivatives. (a)... | Download Scientific Diagram.

- Assay Method Development and Validation for Thalidomide using High Performance Liquid Chrom

- PubMed. (n.d.).

- Google Patents. (n.d.). EP1602654A1 - Process for the synthesis of thalidomide.

- PMC - NIH. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.

- Liquid chromatographic determination of thalidomide in tablets, capsules, and raw m

- Semantic Scholar. (1999, March 19). A Concise Two-Step Synthesis of Thalidomide.

- Frontiers. (n.d.).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]

- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijirmf.com [ijirmf.com]

- 11. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 15. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Targeted Degradation of Bruton's Tyrosine Kinase (BTK) using CRBN-recruiting E3 Ligase Ligand-Linker Conjugate 16

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This application note provides a comprehensive technical guide for researchers on the use of E3 Ligase Ligand-Linker Conjugate 16 (hereafter "Conjugate 16") , a Proteolysis-Targeting Chimera (PROTAC), for the selective degradation of Bruton's Tyrosine Kinase (BTK). BTK is a clinically validated target in B-cell malignancies and autoimmune diseases.[1][2] This document details the mechanism of action of Conjugate 16, provides step-by-step protocols for its application and characterization in cell-based assays, and offers expert insights into data interpretation and best practices.

Introduction to Targeted Protein Degradation (TPD)

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary cellular machinery responsible for maintaining protein homeostasis by degrading misfolded, damaged, or unneeded proteins.[3][4] This process involves a sequential enzymatic cascade. First, a ubiquitin-activating enzyme (E1) activates ubiquitin (Ub), a small 76-amino acid regulatory protein.[5] The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 to a specific lysine residue on the target protein.[6] The attachment of a polyubiquitin chain marks the protein for recognition and degradation by the 26S proteasome, a large multi-subunit protease complex.[7][8]

PROTACs: Hijacking the UPS for Therapeutic Benefit

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional small molecules designed to co-opt the UPS for the targeted degradation of specific proteins.[9] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits a specific E3 ligase, and a chemical linker that connects the two ligands.[10] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.[11][12] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically; a single molecule can induce the degradation of multiple target protein molecules, potentially leading to greater potency and a more durable biological effect at lower concentrations.[9][13]

Mechanism of Action: The Ternary Complex

The cornerstone of PROTAC action is the formation of a productive ternary complex between the POI, the PROTAC molecule, and the E3 ligase.[6] The stability and conformation of this complex are critical for efficient ubiquitination. Conjugate 16 is designed to recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex, which is frequently leveraged in PROTAC design.[14][15]

Conjugate 16: A Selective BTK Degrader

Conjugate 16 is a novel chemical entity engineered for the potent and selective degradation of BTK. Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a key driver of proliferation and survival in many B-cell malignancies.[16][17]

-

Component 1: The BTK Warhead: Conjugate 16 incorporates a high-affinity, non-covalent ligand for the BTK active site. This reversible binding is crucial for the catalytic cycle, allowing the PROTAC to dissociate after inducing ubiquitination and engage another BTK molecule.[6]

-

Component 2: The E3 Ligase Ligand: A pomalidomide-based moiety is used to recruit the CRBN E3 ligase.[11] This class of ligands, known as immunomodulatory drugs (IMiDs), are well-characterized binders of CRBN.[14]

-

Component 3: The Linker: The BTK warhead and the CRBN ligand are joined by a chemically optimized linker. The linker's length, rigidity, and attachment points are meticulously designed to ensure the proper orientation and proximity of BTK and CRBN within the ternary complex, which is essential for efficient ubiquitin transfer.[18]

Visualization of the Degradation Pathway

The following diagram illustrates the catalytic cycle of BTK degradation mediated by Conjugate 16.

Caption: Catalytic cycle of Conjugate 16-mediated BTK degradation.

Experimental Workflows for Characterizing Conjugate 16

A systematic approach is required to validate the activity, potency, and specificity of Conjugate 16. The following section outlines key protocols for its cellular characterization.

Visualization of the Experimental Workflow

Caption: General experimental workflow for cellular characterization.

Protocol 1: Assessing BTK Degradation via Western Blot

This protocol is fundamental for directly observing the reduction in BTK protein levels following treatment with Conjugate 16.

Objective: To quantify the dose- and time-dependent degradation of BTK.

Materials:

-

B-cell malignancy cell line (e.g., Mino, THP-1, NAMALWA).[6][19]

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS).

-

Conjugate 16 stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

-

Proteasome inhibitor (e.g., MG132, 10 µM).

-

RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-BTK[20], Mouse anti-β-Actin (or other loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest (e.g., 1 x 10^6 cells/mL). Allow cells to adhere or stabilize overnight.

-

Treatment:

-

Dose-Response: Prepare serial dilutions of Conjugate 16 (e.g., 10 µM to 0.1 nM) in culture medium. Treat cells for a fixed time point (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

-

Time-Course: Treat cells with a fixed concentration of Conjugate 16 (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Mechanism Control: In a separate well, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding Conjugate 16 to confirm proteasome-dependent degradation.

-

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[21]

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-40 µg per lane), resolve by SDS-PAGE, and transfer to a PVDF membrane.[22]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[23] Incubate with primary anti-BTK antibody overnight at 4°C. Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-Actin antibody to serve as a loading control.

-

Densitometry: Quantify band intensities using software like ImageJ. Normalize the BTK signal to the loading control signal for each sample.

Protocol 2: Measuring Ubiquitination of BTK

This protocol confirms that the loss of BTK protein is preceded by its ubiquitination, a key mechanistic step for PROTACs.[24]

Objective: To detect the accumulation of poly-ubiquitinated BTK species.

Materials:

-

Same as Protocol 1, plus:

-

His-tag Ubiquitin or HA-tag Ubiquitin expression plasmid (optional, for overexpression systems).

-

Transfection reagent (if using plasmids).

-

Immunoprecipitation (IP) buffer.

-

Protein A/G magnetic beads.

-

Primary antibodies: Rabbit anti-BTK, Mouse anti-Ubiquitin.

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., HEK293T for overexpression or a relevant B-cell line for endogenous protein) in 10 cm dishes. If applicable, transfect with a tagged-ubiquitin plasmid.

-

Proteasome Inhibition: It is crucial to pre-treat cells with a proteasome inhibitor (MG132, 10 µM) for 4-6 hours prior to lysis. This prevents the degradation of ubiquitinated BTK, allowing it to accumulate for detection.

-

Treatment: Treat cells with Conjugate 16 (e.g., 1 µM) and a vehicle control for a shorter duration (e.g., 2-6 hours), in the continued presence of MG132.

-

Lysis: Lyse cells in a denaturing IP buffer (containing 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer.

-

Immunoprecipitation (IP):

-

Incubate lysates with anti-BTK antibody overnight at 4°C to capture BTK and its modified forms.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Detection: Perform a Western blot on the eluted samples. Probe the membrane with an anti-Ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitinated BTK. The same membrane can be probed for total BTK as a control.[25]

Protocol 3: Determining Cellular Potency (DC₅₀) and Efficacy (Dₘₐₓ)

These quantitative metrics are essential for comparing the performance of different degrader molecules.

Objective: To calculate the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Procedure:

-

Generate Dose-Response Data: Perform the Western blot experiment as described in Protocol 1, using a wide range of Conjugate 16 concentrations (e.g., 10-12 points, half-log dilutions).

-

Quantify Degradation: Perform densitometry analysis. For each concentration, calculate the "% Remaining BTK" relative to the vehicle-treated control (which is set to 100%). Then, calculate "% Degradation" as (100 - % Remaining BTK).

-

Data Analysis:

-

Plot "% Degradation" versus the log-transformed concentration of Conjugate 16.

-

Fit the data to a non-linear regression model (four-parameter variable slope) using software such as GraphPad Prism.

-

DC₅₀: The concentration of the degrader that induces 50% of the maximum degradation effect.[26]

-

Dₘₐₓ: The maximal percentage of protein degradation observed at saturating concentrations of the degrader.[27]

-

Data Analysis and Interpretation

Example Data & Key Metrics

The performance of Conjugate 16 should be benchmarked against appropriate controls.

| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Treatment Time (h) |

| Conjugate 16 | BTK | 10.9 | >95 | Mino | 18 |

| Control (BTK Inhibitor only) | BTK | No Degradation | <10 | Mino | 18 |

| Control (CRBN Ligand only) | BTK | No Degradation | <10 | Mino | 18 |

| Conjugate 16 + MG132 | BTK | Degradation Rescued | <15 | Mino | 18 |

Table based on representative data from similar compounds.[28]

Troubleshooting and Best Practices

-

No Degradation Observed:

-

Verify Ternary Complex Formation: The linker may be suboptimal. Test analogs with different lengths or attachment points.

-

Confirm Target Engagement: Ensure the BTK warhead has sufficient affinity for the target in a cellular context.

-

Check E3 Ligase Expression: Confirm that the chosen cell line expresses sufficient levels of CRBN.

-

-

The "Hook Effect": At very high concentrations, PROTACs can sometimes show reduced degradation. This is due to the formation of binary (PROTAC-BTK or PROTAC-CRBN) complexes instead of the productive ternary complex. A full dose-response curve is essential to observe this phenomenon.

-

Off-Target Effects: Characterize the selectivity of Conjugate 16 using proteomic methods (e.g., mass spectrometry) to identify other proteins that may be degraded. Improved selectivity is a known potential advantage of PROTACs over traditional inhibitors.[6]

-

Kinetics of Degradation: The rate of degradation (k_deg_) and the rate of protein re-synthesis are key parameters. Time-course experiments are crucial for understanding the pharmacodynamic profile of the degrader.[29]

Conclusion

E3 Ligase Ligand-Linker Conjugate 16 represents a powerful tool for the targeted degradation of BTK. By leveraging the cell's own ubiquitin-proteasome system, it offers a distinct and potentially more effective mechanism for eliminating BTK compared to traditional inhibition. The protocols and insights provided in this guide are designed to empower researchers to effectively utilize and characterize this molecule, accelerating research and development in the fields of oncology and immunology. Meticulous experimental design, including appropriate controls and quantitative analysis, is paramount to generating robust and reliable data in the exciting field of targeted protein degradation.

References

-

MDPI. (n.d.). BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bruton's tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Role of the ubiquitin/proteasome system in regulated protein degradation in Saccharomyces cerevisiae. Retrieved from [Link]

-

PubMed. (2020, February 1). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Retrieved from [Link]

-

PNAS. (n.d.). The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. Retrieved from [Link]

-

ACS Publications. (2021, April 12). PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase as a Therapeutic Strategy for Cancer. Retrieved from [Link]

-

Frontiers. (n.d.). Targeting Protein Kinases Degradation by PROTACs. Retrieved from [Link]

-

Open Exploration Publishing. (n.d.). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Retrieved from [Link]

-

PubMed. (2024, August 21). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. Retrieved from [Link]

-

VJHemOnc. (2025, June 13). BTK degraders in CLL: mechanism of action, patient responses, and a look to the future. Retrieved from [Link]

-

AACR Journals. (2024, May 2). Bruton Tyrosine Kinase Degraders in B-Cell Malignancies. Retrieved from [Link]

-

VJHemOnc. (2025, June 14). BTK degraders in CLL: mechanism of action, patient responses, and a look to the future. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Bruton's tyrosine kinase (Btk): Function, regulation, and transformation with special emphasis on the PH domain. Retrieved from [Link]

-

YouTube. (2022, May 12). Ubiquitin-Proteasome System | Targeted Protein Degradation. Retrieved from [Link]

-

Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel BTK-targeting Proteolysis Targeting Chimeras (PROTACs) with Enhanced Pharmacokinetic Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties | Request PDF. Retrieved from [Link]

-

PNAS. (n.d.). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 2). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. Retrieved from [Link]

-

MDPI. (2020, April 27). Tubulin Resists Degradation by Cereblon-Recruiting PROTACs. Retrieved from [Link]

-

Promega Connections. (2019, January 14). A Roadmap for PROTAC Development. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protein Ubiquitination Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, June 25). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]

-

The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

-

ResearchGate. (2025, October 17). (PDF) Tubulin Resists Degradation by Cereblon-Recruiting PROTACs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]

-

University of Wisconsin–Madison. (2024, June 5). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. Retrieved from [Link]

-

ACS Publications. (2022, August 22). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Retrieved from [Link]

-

Chalmers Research. (2024, July 14). Modeling PROTAC degradation activity with machine learning. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Western blot analysis of Btk protein expression in B lymphoblastoid.... Retrieved from [Link]

Sources

- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Role of the ubiquitin/proteasome system in regulated protein degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]

- 14. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bruton's tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promegaconnections.com [promegaconnections.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. Btk Antibody | Cell Signaling Technology [cellsignal.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Ubiquitination Assay - Profacgen [profacgen.com]

- 25. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. research.chalmers.se [research.chalmers.se]

- 27. lifesensors.com [lifesensors.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing PROTAC Efficiency with E3 Ligase Ligand-Linker Conjugate 16

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for utilizing E3 Ligase Ligand-Linker Conjugate 16 , a key building block for synthesizing potent Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you navigate common experimental hurdles and optimize your targeted protein degradation studies.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and application of E3 Ligase Ligand-Linker Conjugate 16.

Q1: What is E3 Ligase Ligand-Linker Conjugate 16?

A1: E3 Ligase Ligand-Linker Conjugate 16 is a pre-functionalized chemical moiety used in the modular synthesis of PROTACs.[1][2] It consists of two core components:

-

E3 Ligase Ligand: The thalidomide analog, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1]

-

Linker: A chemical linker of a specific composition and length, pre-activated for conjugation to the ligand of your target Protein of Interest (POI).

Using this conjugate streamlines the PROTAC synthesis process, as the E3-recruiting end is already optimized and ready for coupling.[3]

Q2: Which E3 ligase does this conjugate recruit?

A2: This conjugate contains a thalidomide-based ligand, which specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[1][4] The selection of the E3 ligase is a critical determinant of PROTAC efficacy and selectivity, as ligase expression and substrate scope can be cell-type specific.[5][6]

Q3: What are the advantages of using a pre-made ligand-linker conjugate?

A3: Utilizing a pre-synthesized conjugate like this one offers several advantages in PROTAC development:

-

Synthetic Efficiency: It significantly simplifies the synthetic route to the final PROTAC molecule, saving time and resources.[3]

-

Modularity: It allows researchers to focus on optimizing the "warhead" (the ligand for the POI) and systematically test its conjugation to a standardized E3 ligase-linker moiety.

-

Consistency: Commercial availability ensures batch-to-batch consistency in the linker length and composition, which are critical parameters influencing the stability of the ternary complex.[3][7]

Q4: How does the linker component impact my PROTAC's efficiency?

A4: The linker is not just a passive spacer; it is a critical determinant of PROTAC activity.[8][9] Its length, rigidity, and attachment points influence:

-

Ternary Complex Formation: The ability of the PROTAC to successfully bridge the POI and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][11]

-

Degradation Potency (DC50) and Efficacy (Dmax): An optimal linker configuration is essential for efficient ubiquitination and subsequent degradation, directly impacting the PROTAC's potency.[12][13]

-

Physicochemical Properties: The linker affects the overall molecule's properties, such as solubility and cell permeability, which are common challenges in PROTAC development.[14][15][16]

Visualizing the PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC synthesized using a CRBN-recruiting conjugate.

Caption: A systematic workflow for troubleshooting lack of PROTAC efficacy.

Problem 2: My PROTAC causes significant off-target effects or cytotoxicity.

Off-target effects are a serious concern and can arise from several sources. [17][18]

-

Plausible Cause 1: High PROTAC Concentration (The "Hook Effect")

-

Explanation: At very high concentrations, PROTACs can saturate both the POI and CRBN independently, leading to the formation of unproductive binary complexes (POI-PROTAC and CRBN-PROTAC) instead of the required ternary complex. [19]This not only reduces on-target degradation but can also increase the potential for off-target activity.

-

Solution: Perform a full dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration window for degradation and identify the hook effect. The dose-response curve for degradation is often bell-shaped. [20][19]

-

-

Plausible Cause 2: Off-Target Binding of the Ligands

-

Explanation: The warhead (your POI ligand) may bind to other proteins. Additionally, the CRBN ligand itself (pomalidomide/thalidomide) is known to induce degradation of certain endogenous zinc-finger transcription factors (e.g., IKZF1/3). [18][19] * Solution:

-

Negative Controls: Synthesize and test two crucial negative controls: one with a mutation in the warhead that ablates POI binding, and another with a mutation in the E3 ligand that prevents CRBN binding. If the off-target effect persists with the first control, it's likely warhead-driven. If it persists with both, it may be a general compound toxicity issue.

-

Proteomics Analysis: Use unbiased quantitative proteomics (e.g., TMT-MS) to get a global view of protein level changes upon PROTAC treatment. This is the gold standard for identifying off-target degradation events. [21][18]

-

-

Problem 3: My Western blot results for degradation are inconsistent.

Western blotting is the most common method for quantifying degradation. Inconsistent results can derail a project.

-

Plausible Cause & Solution:

-

Inconsistent Protein Loading: Always normalize your results to a stable loading control protein (e.g., GAPDH, β-actin, or Vinculin). Run a total protein stain like Ponceau S to verify even transfer before blocking. [22] * Antibody Issues: Ensure your primary antibody is specific and validated for Western blotting. Use it within its linear dynamic range. You may need to optimize antibody concentration and incubation time. [23][24] * Sub-optimal Blocking: Insufficient blocking can cause high background, while excessive blocking can mask the signal. Standard blockers are 5% non-fat milk or BSA in TBST. Some antibodies perform better with a specific blocking agent. [25] * Cell Culture Variability: Ensure consistent cell passage number, seeding density, and treatment duration. PROTAC effects can be sensitive to cell confluency and metabolic state. [21]

-

Key Experimental Protocols

Protocol 1: Determining PROTAC Potency (DC50) and Efficacy (Dmax) by Western Blot

This protocol allows for the quantification of your PROTAC's degradation performance. The DC50 is the concentration of PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation observed. [4][26]

-

Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: The next day, treat the cells with a serial dilution of your PROTAC. A typical 8-point dilution series might range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). This time point should be optimized based on the target's turnover rate.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Load equal amounts of total protein (e.g., 20 µg) per lane of an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., 5% non-fat milk in TBST for 1 hour at room temperature).

-

Incubate with a primary antibody against your POI overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an ECL substrate and image the blot. [23] * Strip and re-probe the membrane for a loading control protein (e.g., GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using software like ImageJ.

-

Normalize the POI band intensity to the corresponding loading control band intensity for each lane.

-

Express the normalized values as a percentage of the vehicle-treated control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate DC50 and Dmax values. [13] Table 1: Example Parameters for a Degradation Assay

-

| Parameter | Recommended Setting | Rationale & Key Considerations |

| Cell Line | User-defined | Must express adequate levels of both the POI and CRBN E3 ligase. |

| Seeding Density | 50-70% confluency | Avoids artifacts from over-confluent or sparse cultures. |

| PROTAC Conc. Range | 0.1 nM - 10 µM | Wide range needed to accurately determine DC50/Dmax and observe the hook effect. |

| Treatment Duration | 16 - 24 hours | Should be sufficient for degradation to occur; may need optimization (4-48h). |

| Vehicle Control | 0.1% DMSO (or other) | Essential for normalization; ensure solvent concentration is non-toxic. |

| Proteasome Inhibitor | 10 µM MG132 (co-treat) | Critical control to prove degradation is proteasome-mediated. |

References

-

Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]

-

The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

-

Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. Protein & Cell, Oxford Academic. [Link]

-

PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

-

Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ResearchGate. [Link]

-

Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. PubMed. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]

-

Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI. [Link]

-

E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]

-

A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

-

Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (NIH). [Link]

-

PROTACs revolutionize small molecule drugs. CAS.org. [Link]

-

PROTAC Technology: Opportunities and Challenges. National Institutes of Health (NIH). [Link]

-

Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

-

PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. [Link]

-

Proteolysis-targeting chimeras with reduced off-targets. National Institutes of Health (NIH). [Link]

-

Ligandability of E3 Ligases for Targeted Protein Degradation Applications. National Institutes of Health (NIH). [Link]

-

Western Blot Troubleshooting Guide. Bio-Techne. [Link]

-

E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS Publications. [Link]

-

Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]

-

Safety challenges inherent to the PROTAC modality. PROTAC can degrade... ResearchGate. [Link]

-

E3 ligase ligand optimization of Clinical PROTACs. National Institutes of Health (NIH). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.chalmers.se [research.chalmers.se]

- 14. portlandpress.com [portlandpress.com]

- 15. pharmacytimes.com [pharmacytimes.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]

- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]

- 25. blog.addgene.org [blog.addgene.org]

- 26. medchemexpress.com [medchemexpress.com]

troubleshooting poor degradation with Conjugate 16 PROTAC

Welcome to the technical support resource for Conjugate 16 PROTAC. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments aimed at achieving successful degradation of its target protein, Kinase X, by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. We have structured this guide in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Diagram: The Mechanism of Action for Conjugate 16 PROTAC

Caption: Mechanism of Action for Conjugate 16 PROTAC.

Frequently Asked Questions & Troubleshooting

This guide is divided into sections that follow the logical progression of the PROTAC-mediated degradation pathway.[1][2][3] Start with Section 1 to ensure your basic experimental setup is sound before proceeding to more complex mechanistic investigations.

Section 1: Initial Assessment & Experimental Design

Question: I'm not observing any degradation of my target protein, Kinase X, after treating my cells with Conjugate 16. Where should I start?

Answer: Lack of degradation can stem from multiple factors, ranging from basic experimental parameters to complex cellular biology. Begin by verifying the foundational components of your experiment.

-

Confirm Reagent Integrity:

-

Conjugate 16 PROTAC: Has the compound been stored correctly (as per the datasheet)? Has it undergone multiple freeze-thaw cycles? To rule out compound degradation, use a fresh aliquot or lot if possible. Verify its identity and purity via LC-MS or NMR if in-house capabilities exist.

-

Antibodies: Is your primary antibody for Kinase X validated for Western blotting and specific to the target? Run a control lane with lysate from a known Kinase X-negative cell line or a knockout/knockdown cell line to confirm specificity.

-

-

Review Your Experimental Parameters:

-

Concentration: PROTACs often exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes (PROTAC:Target or PROTAC:E3) that prevent ternary complex formation.[4] You must perform a dose-response curve. We recommend starting with a broad range (e.g., 1 nM to 10 µM).

-

Treatment Duration: Protein degradation is a time-dependent process. The turnover rate of your target protein is a critical factor.[5] A short treatment time (e.g., 2-4 hours) may be insufficient. Conversely, very long incubations (e.g., >24 hours) might trigger compensatory feedback mechanisms, leading to the upregulation of Kinase X synthesis.[6] We recommend a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).

-

-

Validate Your Cellular System:

-

Target and E3 Ligase Expression: The fundamental requirement for PROTAC activity is the presence of both the target protein (Kinase X) and the recruited E3 ligase (Cereblon) in your chosen cell line.[5][7] Confirm the expression of both proteins by Western blot. If expression is low, consider using a different cell line.

-

Cellular Permeability: PROTACs are often large molecules and may have poor cell permeability.[4][8] While Conjugate 16 is optimized for cell entry, this can be cell-line dependent. If you suspect permeability issues, advanced assays may be needed (see Section 5).

-

| Parameter | Recommended Starting Range | Rationale |

| Concentration | 1 nM - 10 µM (logarithmic dilutions) | To identify optimal degradation concentration and observe potential "hook effect". |

| Time Course | 2, 4, 8, 16, 24 hours | To capture the kinetics of degradation and avoid missing peak activity. |

| Cell Density | 70-80% confluency at time of treatment | Ensures cells are in a healthy, proliferative state for consistent results. |

Section 2: The Ternary Complex - The Heart of the Matter

Question: I've optimized my concentration and treatment time, but degradation is still weak or absent. How can I confirm that the PROTAC is working mechanistically?

Answer: The cornerstone of PROTAC action is the formation of a productive ternary complex between Kinase X, Conjugate 16, and the Cereblon E3 ligase.[9][][11] Failure to form this complex, or forming it in a non-productive orientation, is a common reason for poor degradation.

First, ask: Is the ternary complex forming in my cells?

The most direct way to assess this in a cellular context is via Co-Immunoprecipitation (Co-IP). This experiment will determine if Kinase X and Cereblon are being brought into proximity by Conjugate 16.

Protocol: Co-Immunoprecipitation for Ternary Complex Formation

-

Cell Treatment: Plate your cells (e.g., HEK293T) to be ~80% confluent. Treat with the optimal concentration of Conjugate 16 (determined from your dose-response) and a vehicle control (DMSO) for a short duration (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against Kinase X (or a tag if using an overexpressed system) overnight at 4°C. Control: Use an isotype-matched IgG control.

-

Capture the immune complexes by adding fresh protein A/G beads.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution & Western Blot: Elute the bound proteins from the beads using Laemmli sample buffer and boiling. Run the eluate on an SDS-PAGE gel and perform a Western blot.

-

Analysis: Probe the membrane with antibodies against Cereblon and Kinase X .

Expected Outcome: In the lane corresponding to the Conjugate 16-treated sample where you immunoprecipitated Kinase X, you should see a band for Cereblon. This band should be absent or significantly weaker in the vehicle control and the IgG control lanes. This result demonstrates PROTAC-dependent association.

If the ternary complex is not forming, consider:

-

Binary Engagement: Does Conjugate 16 bind to Kinase X and Cereblon independently? This can be assessed using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) if you have access to purified proteins.[1][12]

-

Linker Issues: The length and composition of the PROTAC linker are crucial for allowing the two proteins to adopt a productive orientation for ubiquitination.[8][9] If the complex forms but no degradation occurs, it might be non-productive.

Section 3: Ubiquitination - The "Kiss of Death"

Question: My Co-IP experiment suggests a ternary complex is forming, but I still don't see degradation. What's the next step?

Answer: Ternary complex formation is necessary but not sufficient.[9][13] The complex must be oriented correctly to allow the E3 ligase to transfer ubiquitin (Ub) to lysine residues on the surface of the target protein. The next step is to verify that Kinase X is being poly-ubiquitinated in a Conjugate 16-dependent manner.

Protocol: In-Cell Ubiquitination Assay

This protocol aims to capture and detect poly-ubiquitinated Kinase X, which is normally a transient species because it is rapidly targeted for degradation.

-

Cell Treatment: Treat cells with Conjugate 16 and a vehicle control. Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG-132 or Carfilzomib) for the last 4-6 hours of the experiment.[14] This will "trap" the poly-ubiquitinated proteins by preventing their degradation.

-

Cell Lysis: Wash cells with PBS and lyse with a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate immediately to inactivate deubiquitinating enzymes (DUBs).

-

Dilution & Immunoprecipitation: Dilute the lysate at least 10-fold with a non-denaturing buffer (to reduce the SDS concentration) and proceed with immunoprecipitation for Kinase X as described in the Co-IP protocol.

-

Western Blot Analysis: Elute the immunoprecipitated proteins, separate by SDS-PAGE, and transfer to a membrane.

-

Probing:

-

Probe the membrane with an antibody that specifically recognizes Ubiquitin .

-

After stripping, re-probe the membrane with an antibody against Kinase X .

-

Expected Outcome: In the lane from Conjugate 16-treated cells, you should see a high-molecular-weight smear or laddering pattern when probing for ubiquitin. This represents Kinase X modified with multiple ubiquitin molecules. This smear should be absent or much fainter in the vehicle control lane. Re-probing for Kinase X will confirm its position on the blot.

If you do not see ubiquitination:

-

Lysine Accessibility: There may be no accessible lysine residues on the surface of Kinase X within the geometric constraints of the ternary complex.

-

E3 Ligase Activity: Ensure the E3 ligase is active in your cells. Pre-treatment with a neddylation inhibitor like MLN4924, which inactivates Cullin-RING ligases like Cereblon, should block degradation and can serve as a valuable control.[14]

Section 4: The Proteasome - The Final Executioner

Question: I've confirmed both ternary complex formation and ubiquitination, but the final degradation of Kinase X is inefficient. What could be wrong?

Answer: This is a less common scenario but points towards issues with the final step: recognition and degradation by the 26S proteasome.[15][16]

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting poor PROTAC efficacy.

Key Experiment: Proteasome Inhibitor Rescue

This is a critical control experiment that should be part of your initial Western blot analysis. Its purpose is to confirm that the reduction in Kinase X protein levels is indeed due to proteasomal degradation.

-

Method: Treat cells with Conjugate 16 in the presence and absence of a proteasome inhibitor (e.g., 10 µM MG-132).

-

Expected Result: If Conjugate 16 is working correctly, the proteasome inhibitor should "rescue" the degradation, meaning the levels of Kinase X in the co-treated sample will be similar to the vehicle control.

-

Interpretation: If you observe a loss of Kinase X with Conjugate 16, and this loss is blocked by MG-132, you have successfully demonstrated proteasome-dependent degradation, a hallmark of PROTAC activity.[15][17]